4-(2-Methoxyphenoxy)piperidine hydrochloride CAS number
4-(2-Methoxyphenoxy)piperidine hydrochloride CAS number
An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride
Executive Summary: This guide provides a comprehensive technical overview of 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS No: 6024-31-3), a versatile chemical intermediate with significant applications in pharmaceutical research and development. The document details its physicochemical properties, outlines a representative synthetic pathway, explores its applications in neuroscience and drug discovery, and provides essential safety and handling protocols. This whitepaper is intended for researchers, chemists, and professionals in the life sciences who require a detailed understanding of this compound for their development initiatives.
4-(2-Methoxyphenoxy)piperidine hydrochloride is a heterocyclic compound that has garnered interest within the medicinal chemistry landscape. Its structure is a composite of two highly significant pharmacophores: the piperidine ring and a guaiacol (2-methoxyphenoxy) moiety. The piperidine scaffold is a well-established "privileged structure" in drug design, present in a wide array of pharmaceuticals targeting conditions ranging from cancer to central nervous system (CNS) disorders.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding make it a valuable component for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]
The addition of the methoxyphenoxy group provides specific steric and electronic properties that can be crucial for molecular recognition at biological targets. This compound serves primarily as a key intermediate or building block in the synthesis of more complex, biologically active molecules.[3][4] Researchers have utilized it in programs aimed at modulating neurotransmitter systems, highlighting its potential in the development of novel therapeutics for neurological disorders.[3][4] This guide serves to consolidate the available technical information, providing a self-validating framework for its application in a research context.
Physicochemical and Structural Properties
4-(2-Methoxyphenoxy)piperidine hydrochloride is typically supplied as a white solid.[3][5] Its hydrochloride salt form confers excellent solubility in aqueous media, a desirable characteristic for many drug formulation and synthetic processes.[3][5]
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 6024-31-3 | [3][6][7] |
| Molecular Formula | C12H18ClNO2 (or C12H17NO2·HCl) | [3][6] |
| Molecular Weight | 243.73 g/mol | [3][6] |
| Appearance | White solid | [3][5] |
| Purity | ≥ 96% (by NMR) | [3][5] |
| Storage Conditions | Store at 0-8 °C, in a dry, well-ventilated place. | [3][8] |
Chemical Structure
The structure consists of a piperidine ring where the hydrogen at the 4-position is substituted by an ether linkage to a 2-methoxyphenyl group.
Caption: Structure of 4-(2-Methoxyphenoxy)piperidine hydrochloride.
Synthesis and Manufacturing Workflow
While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing 4-(2-methoxyphenoxy)piperidine involves a nucleophilic substitution reaction, such as the Williamson ether synthesis. This process is followed by the formation of the hydrochloride salt to improve stability and handling.
The causality behind this choice of workflow is rooted in the reliability of forming ether linkages between an alkoxide and a suitable alkyl halide or equivalent. Using a protected piperidinol is crucial to prevent the secondary amine from interfering with the reaction.
Conceptual Synthetic Pathway
A plausible pathway involves the reaction of N-protected 4-hydroxypiperidine with 2-methoxyphenol (guaiacol) under conditions that promote ether formation, followed by deprotection and salt formation.
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The primary value of 4-(2-Methoxyphenoxy)piperidine hydrochloride lies in its role as a sophisticated building block for creating novel, high-value pharmaceutical compounds.
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Pharmaceutical Intermediate: It is widely recognized as a key intermediate in the synthesis of various pharmaceuticals.[3] Its structure is particularly suited for developing agents that target the central nervous system.
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Neuroscience Research: The compound is used in research investigating neurotransmitter systems.[3][4] The piperidine moiety can mimic the structure of endogenous neurotransmitters, while the substituted phenyl ring allows for fine-tuning of receptor affinity and selectivity. This makes it a valuable tool for probing the mechanisms of action for potential treatments for neurological conditions.[3]
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Drug Discovery Scaffold: Medicinal chemists can leverage this molecule as a starting point for library synthesis. By modifying the piperidine nitrogen or the aromatic ring, a diverse set of analogs can be rapidly generated for screening against various biological targets, accelerating the discovery of new drug candidates.
Representative Experimental Protocol: Receptor Binding Assay
To determine the affinity of a novel compound derived from 4-(2-Methoxyphenoxy)piperidine hydrochloride for a specific G-protein coupled receptor (GPCR), a competitive radioligand binding assay is a standard and self-validating protocol.
Objective: To calculate the inhibitory constant (Ki) of a test compound at the serotonin 5-HT2A receptor.
Step-by-Step Methodology
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Preparation of Membranes:
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Culture HEK293 cells stably expressing the human 5-HT2A receptor.
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Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh buffer.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a known concentration of a radioligand (e.g., [³H]-ketanserin), and serial dilutions of the test compound.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
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Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
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Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
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Workflow Visualization
Caption: Workflow for a competitive radioligand binding experiment.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-(2-Methoxyphenoxy)piperidine hydrochloride is essential. The compound is intended for professional research use only.[9]
Hazard Identification
Based on available safety data, the parent compound, 4-(2-Methoxyphenyl)piperidine, is classified as an irritant.[10][11]
| Hazard Type | GHS Classification | Precautionary Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. | [8][10] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously. | [8][10] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use in a well-ventilated area. | [8][10] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12]
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Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing.[13]
-
Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]
Storage Recommendations
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Temperature: Store in a cool place, ideally between 0-8 °C.[3][5]
-
Container: Keep the container tightly closed and in a dry environment.[8][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13][14]
Conclusion
4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS: 6024-31-3) is a well-defined chemical entity with significant strategic value in modern drug discovery. Its unique combination of a privileged piperidine core and a functionalized aromatic system makes it an ideal starting point for synthesizing novel compounds, particularly those aimed at neurological targets. The stability and solubility of its hydrochloride salt further enhance its utility in both synthetic and screening applications. By adhering to the outlined scientific principles and safety protocols, researchers can effectively and safely leverage this compound to advance their research and development objectives.
References
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StruChem. (n.d.). 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, min 98%, 100 mg. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]
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PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO). Retrieved from [Link]
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PubChemLite. (n.d.). 4-(2-methoxyphenoxy)piperidine (C12H17NO2). Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-methoxyphenyl)piperidine hydrochloride (C12H17NO). Retrieved from [Link]
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